(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. This compound is particularly noteworthy due to its potential applications in medicinal chemistry and material science. The hydrochloride salt form enhances its solubility and stability, making it more suitable for biological and chemical applications.
The compound can be synthesized from readily available starting materials such as 3-methyl-1,2,4-oxadiazole and ethanamine. The synthesis typically requires controlled reaction conditions to ensure the desired product's formation and purity.
(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is classified as an organic compound with potential biological activity. Its classification as an oxadiazole derivative positions it within a group of compounds often explored for their pharmacological properties.
The synthesis of (R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride generally involves the following steps:
In industrial settings, large-scale synthesis may utilize automated systems to ensure consistency and efficiency. Quality control measures are implemented to verify the purity and potency of the final product.
The molecular structure of (R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride features a chiral center at the ethanamine moiety. The oxadiazole ring contributes to its unique chemical properties.
The compound's molecular formula is CHClNO, with a molecular weight of approximately 174.62 g/mol. Its structural representation includes a five-membered oxadiazole ring attached to an ethanamine group.
(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can participate in various chemical reactions:
The major products formed from these reactions include various derivatives that may exhibit different biological activities or chemical properties.
The mechanism by which (R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride exerts its effects typically involves interactions with specific molecular targets such as receptors or enzymes. This binding can lead to various biological responses depending on the target and the biological system involved.
The compound appears as a white crystalline solid with good solubility in water due to its hydrochloride form. Its melting point and specific optical rotation can provide insights into its purity and stereochemistry.
(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride exhibits stability under standard laboratory conditions but may react under extreme conditions or with strong acids/bases. Its reactivity profile includes susceptibility to oxidation and reduction reactions.
(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride has several applications in scientific research:
The introduction of chiral centers adjacent to the 1,2,4-oxadiazole ring demands precise stereocontrol, particularly for pharmacologically relevant (R)-configurations. The synthesis of (R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine typically originates from chiral pool precursors or employs asymmetric transformations. L-threonine or D-serine derivatives serve as common starting materials due to their inherent chirality, which can be transferred to the target ethanamine moiety through multi-step sequences involving protection, activation, and cyclization [7] [9].
Alternatively, catalytic asymmetric methods leverage chiral auxiliaries or metal complexes. The use of Ellman’s tert-butanesulfinamide enables high diastereoselectivity (>95% de) in the nucleophilic addition to N-sulfinyl imines derived from glyoxylate esters. Subsequent reduction and functional group manipulation yield the requisite (R)-1-aminoethyl handle prior to oxadiazole cyclization [2]. Photoredox catalysis has also emerged as a powerful tool, facilitating radical additions to chiral glyoxylate-derived imines under mild conditions to construct sterically defined α-amino acid precursors essential for (R)-configured ethanamine derivatives [2].
Critical Considerations:
The construction of the 3-methyl-1,2,4-oxadiazole ring relies predominantly on cyclocondensation between amidoximes and acylating agents. For (R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine, this involves two critical steps: O-acylation of the amidoxime precursor followed by thermal or base-induced ring closure.
Table 1: Cyclocondensation Methods for 3-Methyl-1,2,4-Oxadiazole Synthesis
Amidoxime Precursor | Acylating Agent | Conditions | Cyclization Agent | Yield (%) | Advantages/Limitations |
---|---|---|---|---|---|
(R)-2-Amino-propanamidoxime | Acetic anhydride | RT, 1h | TBAF (cat.), THF, RT, 4h | 85-92 | Mild, preserves chirality; requires anhydrous conditions [5] |
(R)-2-(Boc-amino)propanamidoxime | Acetyl chloride | 0°C→RT, 30min | Pyridine, reflux, 2h | 75-80 | Simple workup; risk of racemization at reflux [4] |
(R)-2-(Cbz-amino)propanamidoxime | Methyl acetate | DMSO, K₂CO₃, RT, 12h | In situ | 70-78 | One-pot; avoids isolation of O-acyl intermediate; moderate yield [8] |
Optimized Approaches:
Regioselectivity is ensured by using acetyl donors (acetic anhydride/acetyl chloride) to form the 3-methyl substituent specifically. The 5-position is derived from the amidoxime carbon, linked to the chiral ethanamine chain [4] [8].
Conversion of the free base (R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine to its hydrochloride salt enhances stability, crystallinity, and handling properties. Salt formation necessitates precise control over supersaturation, solvent polarity, and acid addition to ensure high chemical and chiral purity.
Table 2: Crystallization Parameters for Hydrochloride Salt Formation
Parameter | Optimal Conditions | Impact on Product Quality |
---|---|---|
Solvent System | IPA/Diethyl ether (1:3 v/v) | High crystal yield (>90%); low residual solvent [1] |
Ethanol/MTBE | Needle-like crystals; suitable for filtration | |
Acid Addition | 2-3 M HCl in IPA, dropwise at 0-5°C | Prevents local overheating and decomposition |
Supersaturation Control | Seeding with pure HCl salt crystals | Consistent polymorph formation; reduces oiling out |
Concentration | 0.2-0.5 M free base in IPA | Balances yield and crystal size distribution |
Drying | Vacuum desiccation (40°C, 24h) | Residual solvent <0.5% (ICH limits); prevents hydrate formation |
Critical Process Insights:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5